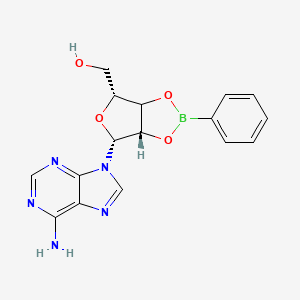![molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2](/img/structure/B562243.png)
Anisaldehyde-[7-13C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisaldehyde-[7-13C] is a carbon-13 isotopically labeled compound, specifically a labeled form of anisaldehyde. Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic aldehyde with a methoxy group attached to the benzene ring. The carbon-13 isotope is a stable isotope of carbon, which is commonly used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anisaldehyde-[7-13C] can be synthesized through the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide. The reaction involves converting the methyl group to the aldehyde group. Another method involves the oxidation of anethole, a related fragrance compound, using ozonolysis in a system composed of water and ethyl acetate .
Industrial Production Methods: Industrial production of anisaldehyde typically involves the oxidation or methylation of p-cresol or anisole in organic solvents under hazardous conditions of temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions: Anisaldehyde-[7-13C] undergoes various chemical reactions, including:
Reduction: It can be reduced to anisyl alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Anisic acid.
Reduction: Anisyl alcohol.
Substitution: Nitroanisaldehyde, haloanisaldehyde.
Wissenschaftliche Forschungsanwendungen
Anisaldehyde-[7-13C] is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.
Industry: Applied in the synthesis of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of anisaldehyde-[7-13C] involves its interaction with various molecular targets and pathways. For instance, anisaldehyde has been reported to enhance melanogenesis in cultured melanoma cells by increasing melanin content . It interacts with enzymes like tyrosinase, which catalyzes the oxidation of l-DOPA to dopachrome, a key step in melanin synthesis .
Vergleich Mit ähnlichen Verbindungen
Vanillin: Structurally similar to anisaldehyde, with a hydroxyl group instead of a methoxy group.
Benzaldehyde: Lacks the methoxy group, simpler structure.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde group.
Uniqueness: Anisaldehyde-[7-13C] is unique due to its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its methoxy group also imparts specific chemical properties, making it useful in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675629 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-93-2 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)

![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
